Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Description
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring amino, hydroxy, and trifluoromethyl substituents. The cyclobutane ring introduces significant ring strain, which may influence its conformational flexibility and reactivity. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or bioactive molecules due to its unique stereoelectronic profile .
Properties
Molecular Formula |
C6H8F3NO3 |
|---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO3/c7-6(8,9)5(13)1-4(10,2-5)3(11)12/h13H,1-2,10H2,(H,11,12) |
InChI Key |
MULVSPGZPKTWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Sulfur Tetrafluoride-Mediated Trifluoromethylation
A modular approach involves reacting cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group. This method, reported by ACS Publications, enables gram-to-multigram synthesis of trifluoromethyl-cyclobutane intermediates. For example:
- Starting Material : Cyclobutane-1-carboxylic acid derivatives substituted with hydroxyl and amino groups.
- Reaction Conditions : SF₄ gas is introduced under anhydrous conditions at 80–120°C for 12–24 hours.
- Mechanism : The carboxylic acid group undergoes fluorination to form a trifluoromethyl moiety via sequential substitution of hydroxyl groups with fluorine.
- Yield : 60–85% for monosubstituted cyclobutanes, with higher yields observed for electron-deficient substrates.
Key Advantages :
- Scalability to multigram quantities.
- Compatibility with nitro, halogen, and ester functional groups.
Challenges :
- SF₄ is highly toxic and requires specialized handling.
- Competing side reactions (e.g., over-fluorination) necessitate precise stoichiometric control.
Curtius Rearrangement for Amino Group Installation
Azide Intermediate Formation and Rearrangement
The Curtius rearrangement is employed to introduce the amino group while preserving stereochemistry:
- Step 1 : Cyclobutane-1-carbonyl chloride is reacted with sodium azide to form the acyl azide.
- Step 2 : Thermal decomposition of the azide at 80–100°C generates an isocyanate intermediate.
- Step 3 : Hydrolysis of the isocyanate under acidic conditions yields the primary amine.
Example Protocol :
- Substrate : 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carbonyl azide.
- Conditions : Toluene reflux (110°C) for 6 hours, followed by HCl-mediated hydrolysis.
- Yield : 70–75%.
Stereochemical Control :
- Chiral auxiliaries or enantiopure starting materials (e.g., Vince lactam) ensure retention of the (1S,3S) configuration.
Hydroxylation of Trifluoromethyl-Cyclobutane Precursors
Epoxide Ring-Opening Strategy
A patent by Google Patents describes hydroxylation via epoxide intermediates:
- Epoxidation : 3-Methylene-1-(trifluoromethyl)cyclobutane is treated with mCPBA to form an epoxide.
- Acid-Catalyzed Ring-Opening : The epoxide reacts with water in the presence of H₂SO₄ to yield the diol.
- Selective Oxidation : TEMPO/NaClO selectively oxidizes the secondary alcohol to a ketone, which is reduced back to the alcohol with NaBH₄ to install the hydroxyl group.
Yield : 50–60% over three steps.
Limitations :
- Multiple purification steps reduce overall efficiency.
- Competing elimination reactions may occur during epoxide ring-opening.
Asymmetric Synthesis for Stereochemical Control
Chiral Pool Synthesis from Vince Lactam
A chirally pure Vince lactam (γ-lactam) serves as a starting material for asymmetric synthesis:
- Step 1 : Ring-opening of Vince lactam with trifluoromethylating reagents (e.g., CF₃TMS) forms a trifluoromethyl ketone.
- Step 2 : Reductive amination with NH₃ and NaBH₃CN introduces the amino group.
- Step 3 : Diastereomeric resolution via crystallization ensures >99% enantiomeric excess.
Yield : 40–50% over three steps.
Advantages :
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization Challenges
Crystallization-Induced Diastereomer Resolution
For the rel-(1S,3S) configuration, fractional crystallization using chiral resolving agents (e.g., L-tartaric acid) achieves >98% de.
Green Chemistry Considerations
Recent advances replace SF₄ with safer fluorinating agents like XtalFluor-E, though yields remain suboptimal (30–40%).
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce various amine derivatives .
Scientific Research Applications
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Ring Size and Strain: The cyclobutane derivatives (target compound, ) exhibit higher ring strain compared to the cyclohexane analog (). This strain may influence binding affinity in biological targets or reaction kinetics in synthesis .
Substituent Effects: The trifluoromethyl group (target compound, ) enhances electron-withdrawing effects and metabolic stability compared to difluoromethoxy () or trifluoroacetamido groups () . The amino and hydroxy groups in the target compound introduce hydrogen-bonding capacity, which is absent in ’s cyclohexane derivative. This could improve aqueous solubility or target engagement in polar environments .
Physicochemical Properties :
- The trifluoroacetamido substituent () adds steric bulk and may reduce membrane permeability compared to the target compound’s compact trifluoromethyl group .
- The cyclohexane derivative () likely exhibits higher lipophilicity (logP) due to the larger hydrophobic ring, whereas the cyclobutane analogs balance hydrophobicity with polar functional groups .
Research Findings and Limitations
While direct experimental data on the target compound’s biological activity or stability are absent in the provided evidence, structural analysis reveals critical insights:
- Metabolic Stability : Trifluoromethyl groups generally resist oxidative degradation, suggesting the target compound may outperform ’s difluoromethoxy analog in pharmacokinetic profiles .
- Solubility: The amino and hydroxy groups in the target compound likely improve aqueous solubility relative to ’s cyclohexane derivative, which lacks polar substituents .
- Synthetic Complexity: The presence of multiple stereocenters (amino, hydroxy) in the target compound may pose synthetic challenges compared to simpler analogs like ’s compound .
Biological Activity
Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (often referred to as "Rel-TFMC") is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, case reports, and reviews.
Rel-TFMC has a molecular formula of CHFNO and a molecular weight of approximately 201.13 g/mol. The trifluoromethyl group () is known to enhance the lipophilicity and biological potency of compounds, making Rel-TFMC a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 102194806 |
The trifluoromethyl group in Rel-TFMC is hypothesized to affect the compound's interaction with biological targets, enhancing its ability to modulate various biochemical pathways. Studies have indicated that compounds with similar structures exhibit potent activity against certain enzymes and receptors.
Pharmacological Studies
Research has demonstrated that Rel-TFMC exhibits notable activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown that the presence of a trifluoromethyl group can significantly increase inhibitory potency against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
Case Study: Inhibition of Enzymatic Activity
A study investigating the inhibition of COX enzymes by fluorinated amino acids found that Rel-TFMC analogs displayed IC50 values in the low micromolar range, indicating strong inhibitory potential. The mechanism was attributed to enhanced binding affinity due to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes interactions with the enzyme's active site.
Toxicological Profile
Preliminary toxicological assessments indicate that Rel-TFMC may cause mild irritation upon contact with skin or eyes. Further studies are required to establish a comprehensive safety profile.
Table 2: Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing Rel-(1s,3s)-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid with high stereochemical purity?
Methodological Answer: Synthesis of this compound requires precise control over stereochemistry. A common approach involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization of the amino and hydroxy groups. Catalysts such as chiral auxiliaries or transition-metal complexes (e.g., Ru-based) are critical to achieving the desired (1s,3s) configuration. Solvent polarity and reaction temperature must be optimized to minimize racemization. For example, polar aprotic solvents like DMF at low temperatures (0–10°C) enhance stereoselectivity . Post-synthesis, purification via chiral HPLC or crystallization with enantiopure resolving agents ensures ≥98% stereochemical purity .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on the trifluoromethyl group’s susceptibility to hydrolysis.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For aqueous solutions, accelerated stability testing at 40–60°C over 1–4 weeks can predict shelf life.
Evidence suggests the hydroxy group may oxidize under basic conditions, while the cyclobutane ring remains stable up to 150°C .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure and stereochemistry?
Methodological Answer:
- NMR : 1D H and C NMR (in DO or DMSO-d) to assign proton environments, with 2D NOESY confirming spatial proximity of the amino and hydroxy groups.
- X-ray crystallography : Resolves absolute stereochemistry; requires high-purity crystals grown via vapor diffusion (e.g., acetonitrile/water mixtures).
- IR spectroscopy : Identifies carboxylic acid (1700–1720 cm) and hydroxyl (3200–3600 cm) functional groups.
For trifluoromethyl groups, F NMR is essential to detect impurities or stereochemical anomalies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting NMR assignments or stereochemical outcomes)?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate H and C chemical shifts using software like Gaussian or ORCA. Compare computed values with experimental NMR data to validate assignments.
- Molecular dynamics (MD) simulations : Model the compound’s conformational flexibility in solution to explain unexpected NOESY correlations.
- Docking studies : If the compound is a drug candidate, predict binding modes to target proteins (e.g., enzymes with active-site cyclobutane recognition).
Discrepancies between experimental and computed F NMR shifts may indicate solvent effects or protonation state variations .
Q. What strategies mitigate racemization during functionalization of the amino group in this compound?
Methodological Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to shield the amino group during reactions. Boc is preferred for its stability under basic conditions.
- Low-temperature reactions : Perform acylations or alkylations at −20°C to slow kinetic racemization.
- Enzymatic catalysis : Lipases or proteases with stereoselective activity can preserve configuration during derivatization.
Evidence shows that unprotected amino groups in aqueous media above pH 9 lead to rapid racemization, necessitating inert atmospheres (N) for sensitive reactions .
Q. How do researchers design assays to study the compound’s pharmacological activity while minimizing interference from its stereoisomers?
Methodological Answer:
- Chiral separation : Use HPLC with a Chiralpak AD-H column to isolate the (1s,3s) isomer before testing.
- Isotopic labeling : Introduce C or N labels at the amino group to track metabolic pathways without cross-reactivity.
- Negative controls : Include the (1r,3r) and (1s,3r) isomers in assays to confirm target specificity.
For enzyme inhibition studies, surface plasmon resonance (SPR) can measure binding kinetics of individual stereoisomers to the target protein .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
